REACTION_CXSMILES
|
[CH:1](=O)[C:2]#[CH:3].[NH2:5][C:6]1[CH2:11][CH2:10][CH2:9][C:8](=[O:12])[CH:7]=1>CN(C)C=O>[N:5]1[C:6]2[CH2:11][CH2:10][CH2:9][C:8](=[O:12])[C:7]=2[CH:3]=[CH:2][CH:1]=1
|
Name
|
|
Quantity
|
40.9 g
|
Type
|
reactant
|
Smiles
|
C(C#C)=O
|
Name
|
|
Quantity
|
42.1 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at room temperature for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The DMF was evaporated at reduced pressure
|
Type
|
DISTILLATION
|
Details
|
Vacuum distillation (bp 60°-65° C. at 0.025-0.050 mmHg) of the resultant black tars
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=CC=2C(CCCC12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.2 g | |
YIELD: PERCENTYIELD | 54.2% | |
YIELD: CALCULATEDPERCENTYIELD | 54.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |